N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a bromophenyl group, an oxadiazole ring, and a fluorophenoxy butanamide moiety, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable coupling partner.
Attachment of the Fluorophenoxy Butanamide Moiety: The final step involves the coupling of the oxadiazole intermediate with a fluorophenoxy butanamide derivative, typically through an amide bond formation reaction using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide can be compared with other similar compounds, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and exhibits antimicrobial and anticancer activities.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This compound features a bromophenyl group and a triazole ring, and is known for its biomedical applications.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a bromophenyl group and is studied for its antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H15BrFN3O3 |
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Molecular Weight |
420.2 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C18H15BrFN3O3/c1-2-14(25-15-6-4-3-5-13(15)20)18(24)21-17-16(22-26-23-17)11-7-9-12(19)10-8-11/h3-10,14H,2H2,1H3,(H,21,23,24) |
InChI Key |
QTKQUXWFWUGMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=CC=C3F |
Origin of Product |
United States |
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